2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride
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Overview
Description
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfonyl fluoride group, and an ethanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride derivatives in the presence of a base such as triethylamine.
Final Assembly: The final step involves coupling the pyrimidine ring with the ethanesulfonyl fluoride moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, especially under acidic or basic conditions, resulting in the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, sulfonic acids, and various oxidation and reduction products.
Scientific Research Applications
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its potential therapeutic effects and applications in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride: Another sulfonyl fluoride derivative with different substituents.
Uniqueness
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is unique due to its specific combination of a pyrimidine ring and an ethanesulfonyl fluoride group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S/c1-7(2)8-5-9(13)12(6-11-8)3-4-16(10,14)15/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPOVJCLJPRJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CCS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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